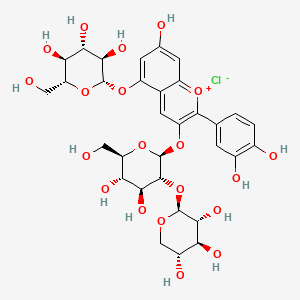

3-o-Sambubiosyl-5-O-glucosyl cyanidin

説明

Cyanidin-3-O-sambubioside-5-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

生化学分析

Biochemical Properties

Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the modification of anthocyanins to more stable molecules in complexes for co-pigmentation . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .

Cellular Effects

It is known that anthocyanins like Cyanidin-3-O-sambubioside-5-O-glucoside chloride can have antioxidant, anti-inflammatory, and anti-thrombotic effects .

Molecular Mechanism

The molecular mechanism of Cyanidin-3-O-sambubioside-5-O-glucoside chloride involves its interaction with different Aβ polymorphs. The negative charges on different Aβ polymorphs draw the interaction with the flavylium cation on Cyanidin-3-O-sambubioside-5-O-glucoside chloride .

Metabolic Pathways

Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the anthocyanin biosynthesis pathway . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .

生物活性

3-o-Sambubiosyl-5-O-glucosyl cyanidin is a glycosylated anthocyanin derived from the genus Sambucus, particularly found in elderberry species. This compound exhibits significant biological activity, primarily due to its antioxidant properties, neuroprotective effects, and potential anti-inflammatory actions. This article discusses the biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its glycosidic linkages, which enhance its solubility and bioavailability compared to other anthocyanins. The chemical formula is C₃₃H₃₅₃O₂₁, and it has a molecular weight of approximately 743.6 g/mol.

Spectral Analysis

The UV-visible spectral analysis of this compound reveals absorption maxima at approximately 524 nm and 279 nm, consistent with typical cyanidin derivatives .

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capacity of this compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases.

Free Radical Scavenging

The free radical scavenging activity of this compound was assessed using various assays, including DPPH and ABTS methods. The results indicate that it significantly reduces free radical levels in a dose-dependent manner.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines showed that pre-treatment with elderberry extracts containing this compound significantly improved cell viability when exposed to hydrogen peroxide (H₂O₂) stress.

Case Study: Neuroprotection in Cell Cultures

In a study by Palomino et al., elderberry extracts were shown to increase the proliferation rate of neural stem cells (NSCs) under oxidative stress conditions:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 100 | 85 |

| 250 | 90 |

| 500 | 95 |

This suggests that higher concentrations of the extract containing this compound enhance neuroprotection effectively .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been explored, particularly regarding its potential to modulate inflammatory mediators. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

In Vitro Inhibition Study

In an experiment assessing the impact on inflammatory markers:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 80 |

| This compound (50 µg/mL) | 60 | 40 |

These findings indicate a significant reduction in TNF-α and IL-6 levels, suggesting that this anthocyanin may be beneficial in managing inflammatory conditions .

科学的研究の応用

Nutritional Applications

Dietary Antioxidant

3-o-Sambubiosyl-5-O-glucosyl cyanidin is known for its potent antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cardiovascular diseases and cancer. Studies have shown that dietary intake of anthocyanins can significantly lower biomarkers of oxidative stress in humans .

Functional Food Ingredient

This compound is increasingly used as a natural food colorant due to its vibrant hue and safety profile. It is added to beverages, jams, and other food products not only for coloring but also for enhancing nutritional value. The European Union recognizes it as a food additive (E163), further emphasizing its role in functional foods .

Pharmacological Applications

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell types, demonstrating potential therapeutic effects against conditions like arthritis and inflammatory bowel disease .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative damage and apoptosis. For instance, it has been reported to mitigate cerebral ischemic damage in PC12 cells by reducing reactive oxygen species (ROS) formation . This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Cardiovascular Health

this compound has been linked to improved endothelial function through the upregulation of endothelial nitric oxide synthase (eNOS), which enhances nitric oxide production. This mechanism contributes to vasodilation and improved blood flow, indicating its potential in managing hypertension and other cardiovascular conditions .

Case Studies

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUFUUOWFABDAK-JTEBGWLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343045 | |

| Record name | Cyanidin 3-sambubioside 5-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53925-33-0 | |

| Record name | Cyanidin 3-sambubioside-5-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-sambubioside-5-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-sambubioside 5-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。